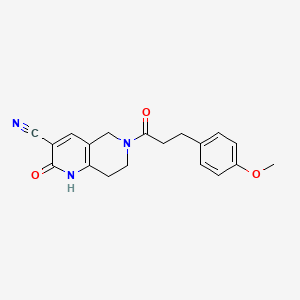

6-(3-(4-Methoxyphenyl)propanoyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound you mentioned is a complex organic molecule. It contains a naphthyridine core, which is a type of nitrogen-containing heterocycle. Attached to this core are a propanoyl group and a methoxyphenyl group .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties can be predicted based on the groups present in the molecule. For example, the presence of the methoxyphenyl and propanoyl groups suggest that this compound would have some degree of polarity .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Derivatives

Naphthyridine derivatives and their synthesis involve complex chemical reactions, providing a foundation for understanding molecular interactions and structural properties. Al‐Sehemi et al. (2012) investigated the synthesis and characterization of 4H-benzo[h]chromene derivatives, using density functional theory to optimize geometries and compute absorption spectra, which is crucial for developing materials with specific optical properties (Al‐Sehemi, Irfan, & El-Agrody, 2012).

Corrosion Inhibition

Naphthyridine derivatives exhibit significant potential as corrosion inhibitors, an application of paramount importance in industrial metal preservation. Singh et al. (2016) demonstrated the corrosion inhibition efficiencies of novel naphthyridines on mild steel in hydrochloric acid, showcasing their ability to act as mixed-type inhibitors and adhere to the Langmuir adsorption isotherm (Singh, Ebenso, Olasunkanmi, Obot, & Quraishi, 2016).

Antimicrobial and Antitumor Activities

The exploration of naphthyridine derivatives in biomedicine has led to discoveries of their antimicrobial and antitumor potentials. Khan (2017) synthesized heterocyclic compounds from chalcone, revealing significant antibacterial activity, which can be attributed to their interaction with bacterial cell walls or DNA (Khan, 2017).

In the realm of oncology, Elgaafary et al. (2021) synthesized aryl-substituted benzochromene derivatives and analyzed their antitumor mechanisms, demonstrating high cytotoxicity against various cancer cell lines and triggering apoptosis in breast cancer xenografts, providing a basis for novel anticancer therapies (Elgaafary, Fouda, Mohamed, Hamed, El-Mawgoud, Jin, Ulrich, Simmet, Syrovets, & El-Agrody, 2021).

Electrophilic Substitution Reactions and Synthesis of Complex Molecules

Naphthyridine derivatives are key intermediates in electrophilic substitution reactions, leading to the synthesis of complex molecules with potential applications in organic electronics and photonics. This is exemplified by the work of Goudarziafshar et al. (2021), who utilized a novel catalyst for the synthesis of 1-(α-Aminoalkyl)-2-Naphthols, showcasing the potential of these compounds in the synthesis of materials with specific electronic properties (Goudarziafshar, Moosavi‐Zare, & Khazael, 2021).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

6-[3-(4-methoxyphenyl)propanoyl]-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c1-25-16-5-2-13(3-6-16)4-7-18(23)22-9-8-17-15(12-22)10-14(11-20)19(24)21-17/h2-3,5-6,10H,4,7-9,12H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOEDFNIWHRPEMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)N2CCC3=C(C2)C=C(C(=O)N3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide](/img/structure/B2715557.png)

![2-chloro-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-6-fluorobenzamide](/img/structure/B2715560.png)

![2-chloro-7-(2-methoxyphenyl)-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2715562.png)

![1-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2715563.png)

![2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetonitrile](/img/structure/B2715565.png)